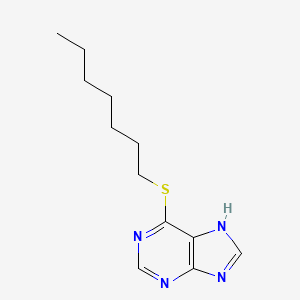

6-n-Heptylmercaptopurine

描述

Overview of Purine (B94841) Analogues in Medicinal Chemistry and Drug Discovery Research

Purine analogues are a class of molecules that mimic the structure of natural purines, which are fundamental components of nucleic acids (DNA and RNA). nih.govresearchgate.net This structural similarity allows them to interfere with the synthesis and function of nucleic acids, making them potent agents in the treatment of various diseases, especially cancer and viral infections. researchgate.netbohrium.com The core of their activity lies in their ability to be mistaken by cells for natural purines, leading to their incorporation into DNA or RNA, which ultimately halts cell division and growth. chemicalbook.comnih.gov

The field of medicinal chemistry has extensively explored the modification of the purine scaffold to develop new therapeutic agents. nih.govmdpi.com By altering the chemical groups attached to the purine ring, researchers can fine-tune the compound's activity, selectivity, and pharmacokinetic properties. This has led to the development of a wide range of drugs, including anticancer agents, antivirals, and immunosuppressants. researchgate.netmdpi.com The versatility of the purine structure makes it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can be readily modified to interact with a variety of biological targets. nih.govbohrium.commdpi.com

Rationale for Investigating 6-n-Heptylmercaptopurine as a Model Compound for Drug Interaction and Mechanism of Action Studies

The investigation of this compound as a model compound is rooted in the need to understand the intricate ways in which purine analogues interact with biological systems. Its specific chemical structure, featuring a heptyl chain attached to the purine core via a sulfur atom, provides a unique platform for studying several key aspects of drug action.

The length and nature of the alkyl chain in purine analogues can significantly influence their physical and biological properties. The heptyl group in this compound provides a distinct lipophilic character, which is crucial for studying how drugs cross cell membranes and interact with hydrophobic pockets in proteins. Research on the crystal structure of this compound has revealed details about its molecular packing and hydrogen bonding, which are fundamental to its interactions at a molecular level. researchgate.nettandfonline.com

Historical and Contemporary Research Trajectories for Thioguanine and Related Purine Antimetabolites

The story of thioguanine and related purine antimetabolites dates back to the mid-20th century, with their introduction into clinical practice in the early 1950s for the treatment of leukemia. nih.gov These drugs, including 6-mercaptopurine (B1684380) and azathioprine (B366305), were among the first effective chemotherapeutic agents and remain important in the treatment of certain cancers and autoimmune diseases. oncohemakey.compharmgkb.orgnih.govnih.gov

Historically, research focused on the cytotoxic effects of these compounds, elucidating their primary mechanism of action: the disruption of DNA and RNA synthesis. chemicalbook.comnih.gov It was discovered that these drugs are pro-drugs, meaning they are converted into their active forms within the body. chemicalbook.compharmgkb.org This conversion is carried out by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). chemicalbook.com

Contemporary research has delved deeper into the molecular intricacies of their action. A significant area of focus is pharmacogenomics, which studies how an individual's genetic makeup influences their response to drugs. pharmgkb.org For instance, variations in the gene for the enzyme thiopurine S-methyltransferase (TPMT) can dramatically affect how a person metabolizes thiopurines, leading to a higher risk of severe side effects in some individuals. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-heptylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4S/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMDBPAFRPBUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232243 | |

| Record name | 6-(Heptylthio)-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83277-80-9 | |

| Record name | 6-(Heptylthio)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83277-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Heptylthio)-1H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083277809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine, 6-(heptylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Heptylthio)-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(heptylthio)-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 6 N Heptylmercaptopurine Analogues

Established Synthetic Pathways to 6-Mercaptopurine (B1684380) and its Alkyl Derivatives

The synthesis of 6-mercaptopurine (6-MP) and its S-alkylated derivatives, such as 6-n-heptylmercaptopurine, is well-established in chemical literature. The foundational synthesis of 6-MP itself was a landmark achievement in medicinal chemistry. unmc.edu Modern methodologies for creating S-alkyl derivatives typically follow two primary routes: the S-alkylation of 6-mercaptopurine or the displacement of a leaving group from the 6-position of a purine (B94841) ring by a thiol.

A prevalent method for synthesizing this compound involves the direct S-alkylation of 6-mercaptopurine. In this reaction, the thiol group of 6-MP acts as a nucleophile, attacking an alkylating agent like 1-bromoheptane (B155011) or 1-iodoheptane (B1294452) in the presence of a base. The base deprotonates the thiol, enhancing its nucleophilicity and facilitating the SN2 reaction.

Alternatively, a common and efficient pathway starts with a more accessible purine derivative, such as hypoxanthine (B114508) (6-hydroxypurine). chemicalbook.com This precursor can be converted to 6-chloropurine (B14466) by treatment with a chlorinating agent like phosphoryl chloride. The resulting 6-chloropurine is a versatile intermediate. The chlorine atom at the 6-position is an excellent leaving group and can be readily displaced by a nucleophile. The reaction of 6-chloropurine with 1-heptanethiol, typically in the presence of a base like sodium ethoxide in ethanol, yields this compound. chemdad.com This method is advantageous as it allows for the introduction of a wide variety of alkylthio chains by simply changing the thiol reactant.

Prodrug derivatives of 6-mercaptopurine have also been synthesized through alkylation using N-alkyl-N-alkyloxycarbonylaminomethyl (NANAOCAM) chlorides, which can improve yields and simplify purification compared to other methods. tandfonline.comtandfonline.com

Table 1: Comparison of Primary Synthetic Routes to this compound

| Route | Starting Materials | Key Reagents | General Principle | Advantages |

|---|---|---|---|---|

| Route A | 6-Mercaptopurine, 1-Haloheptane | Base (e.g., NaH, K₂CO₃) | Nucleophilic substitution (SN2) by direct alkylation of the thiol group. | Direct, one-step conversion from 6-MP. |

| Route B | Hypoxanthine | 1. POCl₃ 2. 1-Heptanethiol, Base | Conversion to 6-chloropurine followed by nucleophilic aromatic substitution with the thiol. chemdad.com | High-yielding, versatile for creating various analogues by changing the thiol. |

| Route C | 6-Mercaptopurine | N-Alkyl-N-alkyloxycarbonylaminomethyl chloride | Alkylation to form specific prodrug derivatives. tandfonline.comtandfonline.com | Good yields and simplified purification for certain prodrugs. tandfonline.com |

Chemoenzymatic Synthesis Approaches for Modified Purine Analogues

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful tools for creating modified purine analogues with high specificity and under mild conditions. mdpi.comnih.gov While direct enzymatic synthesis of this compound is not widely reported, the principles established for other purine analogues, particularly nucleosides, are highly relevant.

Enzymes such as purine nucleoside phosphorylase (PNP) are frequently employed to catalyze the formation of glycosidic bonds between a modified purine base and a sugar moiety, such as α-(deoxy)ribose-1-phosphate. mdpi.comnih.govpreprints.org The general strategy involves first chemically synthesizing the desired modified purine base—in this hypothetical case, an analogue of this compound—and then using an enzyme like PNP for subsequent modification, such as ribosylation. researchgate.net

The key advantages of using enzymes in purine analogue synthesis include:

Regio- and Stereoselectivity: Enzymes can distinguish between different positions on the purine ring and different stereoisomers, leading to the formation of a specific desired product without the need for extensive protecting group chemistry. researchgate.net

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which helps to preserve sensitive functional groups on the molecule. preprints.org

High Efficiency: Enzymes can significantly accelerate reaction rates, often leading to high yields of the target compound. nih.gov

For instance, a chemoenzymatic approach could be envisioned where a chemically synthesized derivative of this compound is used as a substrate for a nucleoside phosphorylase to generate a novel nucleoside analogue. mdpi.comnih.gov This combination of chemical synthesis for the core structure and enzymatic modification for subsequent steps represents a versatile and powerful strategy for generating diverse libraries of purine analogues. researchgate.net

Rational Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For this compound, rational design of analogues involves systematic modifications to its structure to probe interactions with biological targets and to optimize activity. ebi.ac.ukresearchgate.net The synthesis of these analogues typically employs the established chemical pathways described in section 2.1.

The primary regions for modification in this compound are the n-heptyl chain and the purine core. SAR investigations would focus on how variations in these regions affect biological endpoints.

Heptyl Chain Modification: The length, branching, and saturation of the alkyl chain can significantly impact properties like hydrophobicity, which in turn affects cell membrane penetration and binding affinity. nih.govresearchgate.net Analogues with varying chain lengths (e.g., pentyl, hexyl, octyl, nonyl) would be synthesized to determine the optimal length for activity. nih.gov

Purine Core Modification: Introducing substituents at other positions on the purine ring can modulate electronic properties and hydrogen bonding capabilities.

The synthesis of these rationally designed analogues allows for the construction of a detailed SAR profile. For example, a series of S-alkyl derivatives of 6-mercaptopurine could be synthesized and tested in a biological assay to determine the effect of chain length on activity.

Table 2: Illustrative SAR Data for Hypothetical 6-Alkylmercaptopurine Analogues

| Compound | Alkyl Chain | Modification | Hypothetical Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | n-Pentyl | C5 Chain | 15.2 |

| 2 | n-Hexyl | C6 Chain | 8.5 |

| 3 | This compound | C7 Chain | 4.1 |

| 4 | n-Octyl | C8 Chain | 9.8 |

| 5 | 7-Methylheptyl | Branched Chain | 6.3 |

| 6 | Hept-6-enyl | Unsaturation | 12.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Strategies for Modifying the Purine Ring and Heptyl Chain to Optimize Biological Activity

Building on SAR data, specific strategies can be employed to modify the structure of this compound to enhance its biological profile. These modifications aim to improve potency, selectivity, and pharmacokinetic properties.

Modifications to the Heptyl Chain:

Varying Chain Length and Lipophilicity: As suggested by SAR studies, the length of the alkyl chain is a critical parameter. Elongating or shortening the chain from seven carbons can fine-tune the compound's lipophilicity, potentially improving its absorption and distribution. nih.gov

Introducing Unsaturation: The incorporation of double or triple bonds into the heptyl chain can introduce conformational rigidity and alter the molecule's shape, which may lead to more specific interactions with a target protein.

Adding Functional Groups: Introducing polar functional groups such as hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups onto the alkyl chain can alter solubility and provide new hydrogen bonding sites for target interaction.

Branching: Creating branched isomers of the heptyl chain (e.g., isoheptyl) can influence how the chain fits into a binding pocket.

Modifications to the Purine Ring:

Substitution at C2 and C8: The C2 and C8 positions of the purine ring are common sites for modification. Introducing small groups like amino (-NH₂), chloro (-Cl), or trifluoromethyl (-CF₃) can significantly alter the electronic distribution and steric profile of the purine core. acs.org

N9-Alkylation: The N9 position of the purine ring is often substituted to block metabolic pathways or to introduce functionalities that can interact with the target. ontosight.ai For example, adding a hydroxyethoxymethyl group at N9 is a known strategy in antiviral drug design. google.com

Bioisosteric Replacement: The sulfur atom in the mercapto group can be replaced with other atoms or groups to create bioisosteres. For instance, replacing sulfur with selenium to create a selanylpurine can alter the compound's reactivity and biological properties. acs.org Similarly, replacing the thiol with an amino or hydroxyl group changes the electronic and hydrogen-bonding characteristics of the molecule. google.com The introduction of electrophilic groups can also be explored to create irreversible inhibitors. nih.gov

These strategic modifications, guided by SAR principles, are essential for the iterative process of drug discovery and for developing analogues of this compound with optimized therapeutic potential.

Advanced Structural Characterization and Its Research Implications for 6 N Heptylmercaptopurine

High-Resolution X-Ray Crystallographic Analysis of 6-n-Heptylmercaptopurine

High-resolution X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. The study of this compound by this technique has provided a detailed view of its solid-state structure, revealing key conformational and packing features.

Methodological Considerations in Crystal Structure Determination

The crystal structure of this compound was successfully determined through single-crystal X-ray diffraction. researchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

The structure was resolved using direct methods, a common and powerful approach for solving the phase problem in crystallography, particularly for small to medium-sized molecules without heavy atoms. researchgate.net The analysis was conducted at two different temperatures, 123 K and 295 K, to assess the impact of thermal motion on the molecular structure and packing. researchgate.netresearchgate.netresearchgate.net Data collection at cryogenic temperatures like 123 K is a standard practice to minimize thermal vibrations, leading to a more precise determination of atomic positions and bond lengths. The crystallographic data were refined using anisotropic temperature factors, which account for the directional nature of atomic vibrations. researchgate.net

The compound crystallizes in the monoclinic space group P21/c, with four molecules per unit cell (Z = 4). researchgate.netresearchgate.netresearchgate.net The specific cell dimensions determined at both temperatures are detailed in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value at 123 K | Value at 295 K |

|---|---|---|

| Formula | C₁₂H₁₈N₄S | C₁₂H₁₈N₄S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 15.527(7) | 15.219(7) |

| b (Å) | 7.140(3) | 7.275(3) |

| c (Å) | 11.979(6) | 12.414(7) |

| β (°) | 101.21(4) | 100.15(4) |

| Z | 4 | 4 |

Data sourced from Maluszynska, H., & Jeffrey, G. A. (1987). The Crystal Structures of this compound at 123 K and 6-N-Hexylaminopurine at 295 K. Molecular Crystals and Liquid Crystals, 149(1), 1-15. researchgate.netresearchgate.netresearchgate.nettandfonline.comtandfonline.com

Analysis of Molecular Conformation and Packing in the Solid State Relevant to Biological Interactions

The crystal structure reveals a distinct molecular arrangement where the purine (B94841) ring and the alkyl chain adopt specific conformations. The purine ring itself is largely planar, a common feature of such aromatic systems, which is important for potential π-stacking interactions with biological targets like DNA or protein aromatic residues.

The n-heptyl chain, being flexible, can adopt various conformations. In the crystalline state, it is extended, which minimizes steric hindrance. The molecular packing is characterized by the segregation of the molecules into distinct regions: dense aromatic regions and looser aliphatic regions. researchgate.net This type of packing is influenced by a combination of intermolecular forces. The purine moieties likely engage in hydrogen bonding and π-π stacking interactions, creating the dense aromatic layers. The aliphatic heptyl chains would then pack in the inter-layer regions, governed by weaker van der Waals forces. This segregation into polar and non-polar domains is a key feature that can influence the compound's solubility and its ability to partition into lipid membranes, which is often a critical step for reaching intracellular targets.

Spectroscopic and Computational Approaches to this compound Structure Elucidation

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic and computational methods offer complementary information about the molecule's structure in different states and its dynamic behavior.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure and providing insights into the electronic environment and bonding within the molecule.

NMR spectroscopy (¹H and ¹³C) would be used to confirm the connectivity of the atoms, with chemical shifts indicating the electronic environment of the protons and carbons in both the purine ring and the heptyl chain.

IR spectroscopy would reveal the characteristic vibrational frequencies of the functional groups present, such as N-H and C=N stretching in the purine ring and C-H stretching in the alkyl chain.

Mass Spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further corroborating the structure.

Computational chemistry, through methods like Density Functional Theory (DFT), can be employed to calculate the optimized geometry of this compound in the gas phase or in solution. These calculations can predict bond lengths, bond angles, and conformational preferences of the flexible heptyl chain, which can then be compared with the experimental X-ray data. Furthermore, computational models can be used to estimate spectroscopic properties and to explore the molecule's electronic structure, such as the distribution of electron density and the location of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Structure-Function Relationships Derived from this compound's Molecular Architecture and Substitutions

The biological activity of mercaptopurine and its analogues is intrinsically linked to their molecular structure. The purine core of this compound is a bioisostere of the natural purines adenine (B156593) and guanine (B1146940), allowing it to interfere with nucleic acid metabolism.

The key substitution in this compound is the n-heptyl group attached via a sulfur atom at the 6-position of the purine ring. This lipophilic chain significantly alters the physicochemical properties of the parent 6-mercaptopurine (B1684380) molecule. The increased lipophilicity can enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.

Elucidating the Molecular and Cellular Mechanisms of Action for 6 N Heptylmercaptopurine

Interference with Nucleic Acid Synthesis Pathways by Purine (B94841) Analogues

Purine analogues, including 6-n-Heptylmercaptopurine, exert their cytotoxic effects primarily by interfering with the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. This interference occurs through two main pathways.

Inhibition of De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a fundamental cellular process that assembles purine nucleotides from simpler precursor molecules. Thiopurines, once metabolized into their active forms, can inhibit several key enzymes in this pathway. A primary target is the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), which catalyzes the first committed step of the pathway. Inhibition of this and other enzymes leads to a depletion of the intracellular pool of guanine (B1146940) and adenine (B156593) nucleotides, which are necessary for DNA and RNA synthesis, thereby halting cell proliferation and inducing cell death. chemicalbook.com Some methylated metabolites of 6-mercaptopurine (B1684380) are also thought to contribute to the inhibition of purine de novo synthesis.

Incorporation into DNA and RNA, Leading to Impaired Function

A significant aspect of the cytotoxicity of thiopurines is the incorporation of their metabolites into nucleic acids. The active metabolites, primarily thioguanine nucleotides (TGNs), are recognized by cellular polymerases and incorporated into both DNA and RNA. The incorporation of 6-thioguanosine (B559654) triphosphate (6-TGTP) into DNA results in a molecule with altered structure and function. This can trigger DNA mismatch repair mechanisms, leading to futile repair cycles, DNA strand breaks, and ultimately, apoptosis. Similarly, incorporation into RNA can disrupt protein synthesis and other cellular processes that rely on the accurate reading of the RNA code.

Cellular Pharmacological Mechanisms of this compound and its Analogues

The journey of this compound from an extracellular compound to an active intracellular agent involves several critical pharmacological steps, from cellular entry to metabolic activation.

Cellular Uptake and Intracellular Anabolism to Active Nucleotides

As a prodrug, this compound is inactive upon administration and requires cellular uptake and subsequent metabolic conversion to exert its cytotoxic effects. While specific transporters for this compound have not been fully characterized, purine analogues generally utilize nucleobase transporters to enter the cell. The lipophilic nature of the n-heptyl chain may influence its passive diffusion across the cell membrane. Once inside the cell, it undergoes a multi-step anabolic process to be converted into its active nucleotide forms.

Role of Key Enzymes in Metabolic Conversion

The metabolic fate of thiopurines is governed by a complex interplay of anabolic and catabolic enzymes. Two enzymes are of paramount importance:

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This is a key enzyme in the purine salvage pathway that converts 6-mercaptopurine directly into thioguanine nucleotides (TGNs), the primary cytotoxic metabolites. The activity of HGPRT is directly correlated with the concentration of TGNs, and higher activity can lead to increased therapeutic effect but also heightened toxicity.

Thiopurine Methyltransferase (TPMT): This enzyme is part of the catabolic pathway and inactivates 6-mercaptopurine by methylating it to form methylmercaptopurine (MeMP). This process shunts the parent compound away from the anabolic pathway that produces active TGNs. Genetic variations in the TPMT gene can lead to significant differences in enzyme activity among individuals, impacting both the efficacy and toxicity of thiopurine treatment. Individuals with low TPMT activity are at a higher risk of severe toxicity due to the accumulation of high levels of TGNs.

Another enzyme, nudix hydrolase 15 (NUDT15), also plays a crucial role by converting the active 6-TGTP to the less toxic 6-thioguanosine monophosphate (6-TGMP), thereby preventing the excessive incorporation of toxic metabolites into DNA.

Induction of Cell Cycle Arrest and Programmed Cell Death (Apoptosis) by this compound

The cytotoxic effects of thiopurine analogs are often attributed to their ability to disrupt the cell cycle and trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating rapidly proliferating or abnormal cells.

Thiopurines, after intracellular conversion to their active nucleotide forms, exert their effects by being incorporated into DNA and RNA, thereby inhibiting their synthesis and function. This interference with nucleic acid metabolism typically leads to a halt in cell cycle progression. For instance, the related compound 6-thioguanine (B1684491) is known to be specific for the S phase of the cell cycle, the period during which DNA replication occurs chemicalbook.com. By incorporating into the newly synthesized DNA strands, it can trigger a DNA damage response and arrest the cell cycle, preventing cells from proceeding into the G2 and M phases. It is conceivable that this compound, as a purine analog, would also exhibit cell cycle phase-specific activity, likely targeting the S phase.

Table 1: Representative Data on Cell Cycle Distribution Following Treatment with a Thiopurine Analog

| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 65% | 20% | 15% |

| Thiopurine Analog | 45% | 40% | 15% |

This table presents hypothetical data illustrating the potential effect of a thiopurine analog on cell cycle distribution, showing an accumulation of cells in the S phase, which is indicative of S-phase arrest.

The induction of apoptosis is a key mechanism of action for many anticancer and immunomodulatory drugs. Thiopurines are known to induce apoptosis, and it is likely that this compound shares this capability. The process of apoptosis is tightly regulated and involves a cascade of molecular events that can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The incorporation of thiopurine metabolites into DNA can lead to DNA strand breaks and mismatches, triggering the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes, ultimately leading to cell death.

Furthermore, some thiopurines have been shown to modulate the extrinsic pathway. For example, 6-thioguanine can inhibit the expression of the TNF-related apoptosis-inducing ligand (TRAIL), a protein that can trigger apoptosis through its receptor chemicalbook.comchemicalbook.in. The modulation of this pathway can have complex effects on cell survival and death.

Key biomarkers associated with the induction of apoptosis by thiopurines would likely include the activation of caspases (such as caspase-3, -8, and -9), the cleavage of poly(ADP-ribose) polymerase (PARP), and the externalization of phosphatidylserine (B164497) on the cell surface, which can be detected by annexin (B1180172) V staining. A patent application mentions this compound in a list of compounds related to apoptosis-inducing factor (AIF), suggesting a potential link to apoptotic pathways, although specific details of its action are not provided google.com.

Table 2: Potential Apoptotic Biomarkers Modulated by this compound

| Biomarker | Expected Change | Pathway Association |

| Activated Caspase-3 | Increase | Common Execution Pathway |

| Activated Caspase-8 | Increase/No Change | Extrinsic Pathway |

| Activated Caspase-9 | Increase | Intrinsic Pathway |

| Cleaved PARP | Increase | DNA Repair/Apoptosis Marker |

| Annexin V Staining | Increase | Early Apoptosis Marker |

| TRAIL Expression | Decrease (based on 6-TG) | Extrinsic Pathway Modulation |

This table outlines the expected changes in key apoptotic biomarkers following treatment with a thiopurine analog like this compound, based on the known mechanisms of related compounds.

Preclinical Evaluation of Biological Activities and Therapeutic Potential of 6 N Heptylmercaptopurine

Immunomodulatory and Immunosuppressive Research in the Context of Purine (B94841) Analogues

Purine analogues, particularly thiopurines like 6-mercaptopurine (B1684380), are well-established for their immunomodulatory and immunosuppressive properties. chemdad.comchemicalbook.com These compounds are pivotal in the management of autoimmune diseases and in preventing organ transplant rejection. chemdad.com The core mechanism of their immunosuppressive action involves interference with the synthesis of purine nucleotides, which are essential for the proliferation of rapidly dividing cells, including the lymphocytes that drive immune responses. apicalscientific.com

The immunosuppressive effects of thiopurines are multifaceted. One of the key mechanisms is the inhibition of T-lymphocyte proliferation. nih.gov The metabolite, 6-thioguanine (B1684491) triphosphate (6-TGTP), competitively inhibits the small GTPase Rac1, a critical component in T-cell activation. nih.gov This inhibition ultimately leads to apoptosis of activated T-cells, thereby dampening the immune response. nih.gov Studies have shown that azathioprine (B366305), a prodrug of 6-mercaptopurine, deactivates key processes in T lymphocytes that lead to inflammation. nih.gov

Furthermore, metabolites of thiopurines can be incorporated into DNA and RNA, leading to cytotoxicity in proliferating lymphocytes. nih.gov The enzyme thiopurine S-methyltransferase (TPMT) plays a crucial role in the metabolism of thiopurines, and its genetic variations can significantly impact the efficacy and toxicity of these drugs. chemicalbook.com Individuals with low TPMT activity are at a higher risk of severe myelosuppression due to the accumulation of active metabolites. nih.gov

The immunomodulatory effects of these compounds are also demonstrated by their ability to decrease the production of antibodies, a property first observed for 6-mercaptopurine in 1958. justia.comgoogle.com This has led to their extensive use in conditions like inflammatory bowel disease (IBD), where they help maintain remission. nih.govszu.gov.cz In vitro studies have demonstrated that both azathioprine and 6-mercaptopurine can suppress the blastogenesis of human peripheral blood mononuclear cells, with IC50 values (the concentration of a drug that gives 50% inhibition) indicating their potent immunosuppressive capabilities. chemicalbook.com

| Compound | Biological Effect | IC50 Value (nM) | Cell Type |

| Azathioprine | Suppression of PBMC blastogenesis | 230.4 ± 231.3 | Human PBMCs |

| 6-Mercaptopurine | Suppression of PBMC blastogenesis | 149.5 ± 124.9 | Human PBMCs |

| Data sourced from in-vitro studies on human peripheral blood mononuclear cells (PBMCs). chemicalbook.com |

Exploration of Antiviral and Antimicrobial Activities in Related Purine Derivatives

The interference of purine analogues with nucleic acid synthesis also underpins their potential as antiviral and antimicrobial agents. Viruses and microbes rely on the host's cellular machinery for replication, making them susceptible to drugs that disrupt these fundamental processes. justia.com

Antiviral Research:

The antiviral potential of azathioprine and its primary metabolite, 6-mercaptopurine, has been explored against a range of DNA and RNA viruses. justia.com The mechanism is thought to involve the inhibition of viral replication by interfering with nucleotide metabolism. justia.com For instance, 6-mercaptopurine has been evaluated for its in-vitro efficacy against SARS-CoV-2, the virus responsible for COVID-19. In Vero-E6 cells, it demonstrated a half-maximal effective concentration (EC50) of 6.61 µM and a 90% effective concentration (EC90) of 23.53 µM.

Another thiopurine nucleoside analogue, 6-methylmercaptopurine (B131649) riboside (6MMPr), has shown significant activity against the Zika virus (ZIKV). chemdad.com In both epithelial (Vero) and human neuronal (SH-SY5Y) cell lines, 6MMPr decreased ZIKV production by over 99%. chemdad.com This highlights the potential for developing thiopurine derivatives as broad-spectrum antiviral agents.

| Compound | Virus | EC50 (µM) | Cell Line |

| 6-Mercaptopurine | SARS-CoV-2 | 6.61 | Vero-E6 |

| EC50 represents the concentration of a drug that is required for 50% inhibition in vitro. |

Antimicrobial Research:

The antimicrobial activities of substituted purine derivatives have also been investigated. A study on a series of 6-substituted purines demonstrated their potential as antifungal and antibacterial agents. For example, certain 6-substituted aminopurines exhibited excellent activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) as low as 3.12 µg/mL. Another compound with a 4-chlorobenzylamino group at the 6-position of the purine ring showed antibacterial activity comparable to ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA).

Similarly, a series of 6-substituted purines synthesized from 2-amino-6-chloropurine (B14584) were screened for their antifungal activities against Bacillus subtilis, Aspergillus niger, and Candida tropicalis, with several compounds showing promising results. These findings suggest that modifications at the 6-position of the purine ring, such as the n-heptylmercapto group in 6-n-Heptylmercaptopurine, could yield compounds with significant antimicrobial properties.

| Compound Class | Microorganism | Noteworthy Activity |

| 6-Substituted aminopurines | Candida albicans | Excellent antifungal activity (MIC 3.12 µg/mL) |

| 6-Substituted purine | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable antibacterial activity to ciprofloxacin |

| 6-Substituted purines | Bacillus subtilis, Aspergillus niger, Candida tropicalis | Promising antifungal activity |

| MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. |

Role of this compound in Exploring Drug-Target and Drug-Interaction Profiles

Understanding the drug-target and drug-interaction profiles is crucial for the development of any new therapeutic agent. For this compound, this can be largely extrapolated from the well-documented profiles of its parent compound, 6-mercaptopurine, and other thiopurines.

Drug-Target Profile:

The primary molecular target of thiopurines is the purine biosynthetic pathway. apicalscientific.com As antimetabolites, they interfere with the production of adenine (B156593) and guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. apicalscientific.com One of the key enzymes in this process is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-mercaptopurine into its active metabolite, thioinosine monophosphate (TIMP). TIMP then inhibits several enzymes involved in purine nucleotide synthesis and metabolism. apicalscientific.com

Another critical target is the small GTPase, Rac1, in T lymphocytes. The active metabolite 6-thio-GTP binds to Rac1 and suppresses its activation, leading to T-cell apoptosis. nih.gov This specific targeting of activated T-cells is a cornerstone of the immunosuppressive activity of thiopurines in inflammatory bowel diseases.

Drug-Interaction Profile:

The metabolism of thiopurines is complex and involves several enzymatic pathways, creating a potential for significant drug-drug interactions. nih.gov A major interaction involves allopurinol, a drug used to treat gout. Allopurinol inhibits xanthine (B1682287) oxidase, an enzyme responsible for the breakdown of 6-mercaptopurine. apicalscientific.com Concomitant use can lead to dangerously high levels of the active thiopurine metabolites, increasing the risk of severe toxicity. nih.gov

Other drugs known to interact with thiopurines include aminosalicylates (e.g., sulfasalazine), which can inhibit the enzyme thiopurine S-methyltransferase (TPMT), also leading to increased levels of active metabolites. chemicalbook.com Conversely, certain drugs can induce the enzymes involved in thiopurine metabolism, potentially reducing their therapeutic effect. Given that this compound is a derivative of 6-mercaptopurine, it is highly probable that it would share a similar interaction profile, necessitating careful consideration when co-administered with other medications.

| Interacting Drug | Mechanism of Interaction | Potential Consequence |

| Allopurinol | Inhibition of xanthine oxidase | Increased levels of active thiopurine metabolites, leading to toxicity. |

| Aminosalicylates (e.g., sulfasalazine) | Inhibition of thiopurine S-methyltransferase (TPMT) | Increased levels of active thiopurine metabolites. |

| This table summarizes key drug interactions for thiopurines. apicalscientific.comchemicalbook.comnih.gov |

Advanced Research Methodologies and Approaches in the Study of 6 N Heptylmercaptopurine

High-Throughput and High-Content Screening Platforms for Identifying Biological Activity

High-throughput screening (HTS) and high-content screening (HCS) are foundational technologies in modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov In the context of 6-n-Heptylmercaptopurine, these platforms can be employed to systematically screen for its effects across a multitude of cellular models and biological assays.

HTS platforms, characterized by their automation and miniaturization, allow for the testing of thousands of compounds in a short period. journalwjarr.com For this compound, this could involve assays to measure cell viability, enzyme activity, or reporter gene expression in various cancer cell lines. nih.gov The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological effect.

High-content screening, a more advanced iteration of HTS, combines automated microscopy with sophisticated image analysis to extract multiparametric data at the single-cell level. criver.com This technology provides deeper insights into the phenotypic changes induced by a compound. For instance, HCS could be utilized to analyze the effects of this compound on cellular morphology, protein localization, and organelle health. criver.commoleculardevices.com This approach is particularly valuable for identifying potential mechanisms of action and off-target effects early in the drug discovery process.

A typical workflow for identifying the biological activity of this compound using these platforms would involve:

Assay Development: Designing and optimizing a robust and reproducible cell-based or biochemical assay suitable for a high-throughput format.

Primary Screening: Testing a library of compounds, including this compound and its analogs, at a single concentration to identify initial hits.

Dose-Response Analysis: Re-testing the primary hits at multiple concentrations to determine their potency and efficacy.

Secondary and Confirmatory Assays: Using orthogonal assays, including high-content imaging, to validate the initial findings and further characterize the biological activity of the lead compounds.

Table 1: Comparison of HTS and HCS in the Study of this compound

| Feature | High-Throughput Screening (HTS) | High-Content Screening (HCS) |

|---|---|---|

| Primary Output | Single data point per well (e.g., luminescence, fluorescence intensity) | Multiple data points per cell from images |

| Information Content | Quantitative (e.g., cell viability, enzyme inhibition) | Quantitative and qualitative (e.g., morphological changes, protein translocation) |

| Application | Primary screening of large compound libraries | Hit validation, mechanism of action studies, toxicity profiling |

| Example Assay | Luminescence-based cell viability assay to measure cytotoxicity | Automated microscopy to quantify apoptosis and changes in mitochondrial membrane potential |

Computational Modeling and Simulation in this compound Research

Computational approaches are indispensable for accelerating the discovery and development of new drugs. In the study of this compound, molecular modeling and simulation techniques provide valuable insights into its interactions with biological targets and help in predicting its activity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. atlantis-press.com For this compound, docking studies can be performed to identify potential protein targets by virtually screening it against a library of protein structures. This can help in formulating hypotheses about its mechanism of action.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the compound-target complex over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal the stability of the binding, the key interacting residues, and the conformational changes that occur upon binding. For instance, MD simulations of the related compound 6-mercaptopurine (B1684380) have been used to study its interaction with DNA and potential therapeutic targets. nih.gov Such studies can elucidate the binding modes and interaction energies, providing a rationale for the observed biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds.

In the context of this compound, a QSAR study would involve:

Data Collection: Compiling a dataset of purine (B94841) analogs with experimentally determined biological activities.

Descriptor Calculation: Calculating a set of molecular descriptors that quantify the physicochemical properties of each compound.

Model Development: Using statistical methods to build a regression or classification model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of this compound and to design new analogs with improved potency or selectivity.

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the changes in protein and metabolite levels in a biological system in response to a stimulus, such as exposure to a drug.

Proteomic profiling can identify changes in the expression levels of thousands of proteins within a cell or tissue after treatment with this compound. This can be achieved using techniques like mass spectrometry-based proteomics. The identified protein changes can provide clues about the compound's mechanism of action and the cellular pathways it affects.

Metabolomic profiling, on the other hand, focuses on the comprehensive analysis of small molecules (metabolites) in a biological sample. mdpi.com By comparing the metabolomic profiles of treated and untreated cells, it is possible to identify metabolic pathways that are perturbed by this compound. This information is crucial for understanding the drug's metabolic effects and for identifying potential biomarkers of its activity.

Systems Pharmacology and Polypharmacology Approaches to Elucidate this compound's Multi-Target Actions

Systems pharmacology is an emerging discipline that integrates computational and experimental approaches to understand how drugs affect biological systems at multiple scales. researchgate.net This approach is particularly relevant for compounds like this compound, which may interact with multiple targets, a concept known as polypharmacology.

By building network models of the cellular pathways affected by this compound, systems pharmacology can help to:

Identify the key nodes and pathways that are modulated by the compound.

Uncover potential synergistic or antagonistic interactions with other drugs.

This holistic approach moves beyond the traditional "one drug, one target" paradigm and provides a more comprehensive understanding of a drug's effects on the entire biological system.

Development and Application of In Vivo Animal Models for Efficacy and Mechanism Studies (e.g., ALL Model Mice)

While in vitro and in silico studies provide valuable initial data, in vivo animal models are essential for evaluating the efficacy and understanding the mechanism of action of a drug candidate in a whole organism. For a compound like this compound, which may have potential as an anti-leukemic agent, animal models of Acute Lymphoblastic Leukemia (ALL) would be particularly relevant. A clinical trial involving the related compound 6-mercaptopurine has been conducted in children with ALL to enhance adherence. asco.org

These models, which can include patient-derived xenografts (PDX) in immunocompromised mice, allow researchers to:

Assess the anti-tumor activity of the compound in a living system.

Study its pharmacokinetic and pharmacodynamic properties.

Investigate its effects on the tumor microenvironment.

Identify potential mechanisms of resistance.

Data from well-designed in vivo studies are critical for the translation of promising preclinical findings into clinical applications.

Cell-Based Assays and Reporter Gene Systems for Mechanistic Validation

Cell-based assays and reporter gene systems are indispensable tools in modern drug discovery and development, offering insights into the biological activity of a compound within a cellular context. For a purine analog like this compound, these assays can determine its effects on cell viability, proliferation, and specific signaling pathways.

Cell-Based Assays for Functional Analysis

A primary step in characterizing a novel compound is to assess its impact on cell health and proliferation. Cytotoxicity and apoptosis assays are fundamental in this regard. For instance, various cancer cell lines could be treated with increasing concentrations of this compound to determine its half-maximal inhibitory concentration (IC50).

To illustrate the type of data generated from such an experiment, a hypothetical cytotoxicity assay is presented below. In this conceptual study, three different cancer cell lines are exposed to the compound for 48 hours, and cell viability is measured using a standard MTS assay.

| Cell Line | Compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 1 | 98.2 | ± 1.5 |

| MCF-7 (Breast Cancer) | 10 | 75.4 | ± 3.2 |

| MCF-7 (Breast Cancer) | 50 | 42.1 | ± 2.8 |

| A549 (Lung Cancer) | 1 | 99.1 | ± 1.1 |

| A549 (Lung Cancer) | 10 | 80.3 | ± 2.5 |

| A549 (Lung Cancer) | 50 | 55.6 | ± 3.1 |

| HeLa (Cervical Cancer) | 1 | 97.5 | ± 1.8 |

| HeLa (Cervical Cancer) | 10 | 68.9 | ± 3.5 |

| HeLa (Cervical Cancer) | 50 | 33.7 | ± 2.9 |

Further mechanistic insights can be gained by investigating the mode of cell death induced by this compound. Assays employing techniques like flow cytometry with Annexin (B1180172) V and propidium (B1200493) iodide staining would reveal whether the compound induces apoptosis or necrosis. Cell cycle analysis, also performed via flow cytometry, could pinpoint at which phase of the cell cycle the compound exerts its effects, a hallmark of many anti-proliferative agents that interfere with DNA synthesis.

Reporter Gene Systems for Pathway Elucidation

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways. amerigoscientific.com These systems utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a promoter region that is responsive to a particular transcription factor. amerigoscientific.com When a signaling pathway is activated or inhibited by a compound, the corresponding change in the expression of the reporter gene can be quantified.

Given that related thiopurine compounds are known to influence signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway, a reporter gene assay for a downstream effector of this pathway, like the transcription factor AP-1, would be highly relevant. google.com

Below is an illustrative data table from a hypothetical reporter gene assay designed to assess the effect of this compound on a hypothetical AP-1 responsive element. In this conceptual experiment, a cell line stably expressing a luciferase gene under the control of an AP-1 promoter is treated with the compound.

| Treatment Group | Compound Concentration (µM) | Relative Luciferase Units (RLU) | Standard Deviation |

|---|---|---|---|

| Vehicle Control | 0 | 100 | ± 5.2 |

| This compound | 1 | 85.7 | ± 4.1 |

| This compound | 10 | 52.3 | ± 3.8 |

| This compound | 50 | 21.9 | ± 2.5 |

| Positive Control (Known Inhibitor) | 10 | 15.4 | ± 1.9 |

Such an assay would provide quantitative data on the dose-dependent inhibitory effect of this compound on the targeted signaling pathway. By employing a suite of reporter gene assays for various pathways implicated in cell proliferation and survival (e.g., NF-κB, STAT3), a comprehensive signaling profile of the compound can be generated.

Translational Perspectives and Future Research Directions for 6 N Heptylmercaptopurine

Structure-Based Optimization and Rational Design of 6-n-Heptylmercaptopurine Derivatives for Enhanced Efficacy and Selectivity

The rational design of this compound derivatives is a key strategy to enhance their therapeutic index. By leveraging computational modeling and a deep understanding of structure-activity relationships (SAR), researchers can systematically modify the molecule to improve its efficacy and selectivity.

Key Optimization Strategies:

Modification of the Heptyl Chain: The n-heptyl group's length, branching, and saturation can be altered to fine-tune lipophilicity, which in turn influences cell membrane permeability and interaction with target proteins. Introducing cyclic moieties or heteroatoms into the alkyl chain could also modulate binding affinity and metabolic stability.

Purine (B94841) Ring Substitutions: Modifications to the purine scaffold itself, such as substitutions at the C2 or N9 positions, can impact the molecule's interaction with key enzymes in the purine salvage and de novo synthesis pathways. This can lead to enhanced inhibition of target enzymes or altered metabolic profiles.

Prodrug Approaches: To improve bioavailability and tumor-specific targeting, prodrug strategies can be employed. This involves attaching promoieties to the this compound molecule that are cleaved by specific enzymes or under conditions prevalent in the tumor microenvironment, thereby releasing the active drug at the desired site.

Table 1: Potential Modifications for this compound Derivatives

| Molecular Scaffold | Modification Strategy | Desired Outcome |

| n-Heptyl Chain | Introduction of branching or unsaturation | Altered lipophilicity and target binding |

| Purine Ring | Substitution at C2 or N9 positions | Enhanced enzyme inhibition and selectivity |

| Overall Molecule | Addition of a promoiety | Improved bioavailability and targeted delivery |

Potential for Combination Research Strategies Involving this compound Analogues with Other Agents

The efficacy of anticancer agents can often be significantly enhanced through combination therapies. For this compound and its analogs, several combination strategies hold promise for overcoming drug resistance and achieving synergistic therapeutic effects.

Combination with Other Chemotherapeutic Agents: Pairing this compound analogs with drugs that have complementary mechanisms of action can be highly effective. For instance, combining them with agents that induce DNA damage or inhibit other critical cellular pathways could lead to enhanced cancer cell death.

Synergy with Immunotherapy: Emerging research highlights the potential of combining chemotherapy with immunotherapy. This compound-induced cell death can lead to the release of tumor antigens, which may enhance the efficacy of immune checkpoint inhibitors in stimulating an anti-tumor immune response.

Targeting Drug Resistance Mechanisms: In cases where resistance to purine analogs develops, combining this compound with inhibitors of the resistance pathways, such as those involving drug efflux pumps or altered metabolic enzymes, could restore therapeutic efficacy.

Identifying Novel Molecular Targets and Pathways for this compound Intervention

While the primary mechanism of action for 6-mercaptopurine (B1684380) involves the disruption of purine metabolism, the structural modifications in this compound may lead to interactions with novel molecular targets and the modulation of different cellular pathways.

Kinase Inhibition: The purine scaffold is a common feature in many kinase inhibitors. It is plausible that this compound and its derivatives could exhibit inhibitory activity against specific protein kinases involved in cancer cell signaling and proliferation.

Epigenetic Modulation: Some purine analogs have been shown to influence epigenetic processes. Investigating the potential of this compound to modulate DNA methylation or histone modifications could uncover new therapeutic applications.

Induction of Apoptosis: Beyond its antimetabolite effects, exploring the ability of this compound to directly trigger programmed cell death through pathways independent of purine synthesis inhibition is a crucial area for future research.

Contribution of this compound Research to Broader Purine Analog Drug Discovery Paradigms

The study of this compound contributes valuable knowledge to the broader field of purine analog drug discovery. The insights gained from its development and biological evaluation can inform the design of future generations of purine-based therapeutics.

Understanding Lipophilicity and Potency: The n-heptyl chain provides a model for studying the impact of lipophilicity on the potency and cellular uptake of purine analogs. This understanding can be applied to the design of other analogs with improved pharmacokinetic properties.

Exploring S-Alkylation: The synthesis and evaluation of this compound and other S-alkylated derivatives expand the chemical space of purine analogs, offering new opportunities for therapeutic intervention beyond the traditional focus on bioisosteric replacements of the purine bases.

Informing Scaffold Hopping Strategies: The purine core of this compound can serve as a starting point for scaffold hopping, a drug design strategy where the core structure of a known active compound is replaced by a different, often structurally novel, scaffold to identify new chemical entities with similar or improved biological activity.

Addressing Challenges and Opportunities in the Development of New Purine Analogue Therapeutic Agents

The development of new purine analog therapeutic agents, including derivatives of this compound, faces both challenges and significant opportunities.

Challenges:

Drug Resistance: A primary challenge is the development of resistance, which can occur through various mechanisms, including decreased drug uptake, altered metabolism, and target mutations.

Toxicity: Non-specific toxicity to healthy, rapidly dividing cells is a common concern with antimetabolite drugs.

Metabolic Instability: The metabolic conversion of purine analogs can lead to inactivation or the formation of toxic metabolites.

Opportunities:

Personalized Medicine: The identification of predictive biomarkers can help in selecting patients who are most likely to respond to a particular purine analog, thereby improving efficacy and reducing unnecessary toxicity.

Targeted Delivery Systems: The use of nanotechnology and other drug delivery platforms can enhance the tumor-specific delivery of purine analogs, minimizing off-target effects.

Exploiting Synthetic Lethality: Identifying synthetic lethal interactions, where the combination of a drug and a specific genetic mutation in cancer cells leads to cell death, offers a promising strategy for developing highly targeted therapies with purine analogs.

常见问题

Q. What computational approaches predict the metabolic fate of this compound in humans?

- Methodological Answer: Apply in silico tools like GLORY or MetaSite to identify potential Phase I/II metabolism sites. Validate predictions with human liver microsome (HLM) assays and UPLC-QTOF-MS. Compare metabolite profiles across CYP isoforms (e.g., CYP3A4 vs. CYP2D6) .

Methodological Considerations

- Data Analysis : Report statistical significance using ANOVA with post-hoc tests (e.g., Tukey’s HSD). Avoid vague terms like "significant" without p-values .

- Ethical Compliance : For in vivo studies, include IACUC-approved protocols and ARRIVE guidelines for animal reporting .

- Literature Review : Use Google Scholar and PubMed with Boolean operators (e.g., "this compound AND pharmacokinetics") to ensure comprehensive coverage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。